molecular formula C12H9FN4OS B12587740 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646509-60-6

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12587740
CAS No.: 646509-60-6
M. Wt: 276.29 g/mol
InChI Key: VHKBZVNTAXDGOA-UHFFFAOYSA-N
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Description

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the purine family It is characterized by the presence of a fluorophenyl group attached to a methylsulfanyl moiety, which is further connected to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 6-mercaptopurine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 6-mercaptopurine attacks the carbon atom of the 2-fluorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, sulfide derivatives.

    Substitution: Functionalized purine derivatives.

Scientific Research Applications

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
  • 6-[(2-bromophenyl)methylsulfanyl]-9H-purin-2-ol
  • 6-[(2-iodophenyl)methylsulfanyl]-9H-purin-2-ol

Uniqueness

6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

646509-60-6

Molecular Formula

C12H9FN4OS

Molecular Weight

276.29 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H9FN4OS/c13-8-4-2-1-3-7(8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18)

InChI Key

VHKBZVNTAXDGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=O)NC3=C2NC=N3)F

Origin of Product

United States

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